molecular formula C15H12O4 B12534411 4-Formyl-3-hydroxyphenyl 2-methylbenzoate CAS No. 671756-64-2

4-Formyl-3-hydroxyphenyl 2-methylbenzoate

Cat. No.: B12534411
CAS No.: 671756-64-2
M. Wt: 256.25 g/mol
InChI Key: HPHSMWOVPSHWGB-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxyphenyl 2-methylbenzoate is an organic compound with the molecular formula C15H12O4 It is characterized by the presence of a formyl group (CHO) and a hydroxy group (OH) on a phenyl ring, which is esterified with 2-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-hydroxyphenyl 2-methylbenzoate typically involves the esterification of 4-formyl-3-hydroxybenzoic acid with 2-methylbenzoic acid. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-hydroxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Carboxy-3-hydroxyphenyl 2-methylbenzoate.

    Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 2-methylbenzoate.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

4-Formyl-3-hydroxyphenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Formyl-3-hydroxyphenyl 2-methylbenzoate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as a substrate for enzymes such as esterases, which catalyze the hydrolysis of the ester bond. The formyl group can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-3-hydroxybenzoic acid: Similar structure but lacks the esterified 2-methylbenzoic acid moiety.

    2-Methylbenzoic acid: Contains the same carboxylic acid group but lacks the formyl and hydroxy groups on the phenyl ring.

    4-Hydroxy-3-methoxybenzaldehyde: Similar functional groups but with a methoxy group instead of the esterified 2-methylbenzoic acid.

Uniqueness

4-Formyl-3-hydroxyphenyl 2-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both formyl and hydroxy groups on the phenyl ring, along with the ester linkage to 2-methylbenzoic acid, makes it a versatile compound in synthetic and applied chemistry.

Properties

CAS No.

671756-64-2

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(4-formyl-3-hydroxyphenyl) 2-methylbenzoate

InChI

InChI=1S/C15H12O4/c1-10-4-2-3-5-13(10)15(18)19-12-7-6-11(9-16)14(17)8-12/h2-9,17H,1H3

InChI Key

HPHSMWOVPSHWGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

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